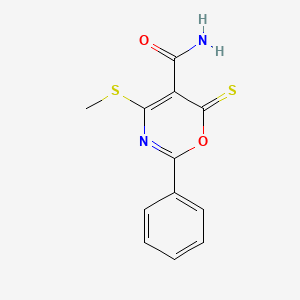![molecular formula C8H14O2 B14431095 1,5-Dimethyl-6,7-dioxabicyclo[3.2.1]octane CAS No. 76745-37-4](/img/structure/B14431095.png)
1,5-Dimethyl-6,7-dioxabicyclo[3.2.1]octane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,5-Dimethyl-6,7-dioxabicyclo[3.2.1]octane, also known as Frontalin, is a bicyclic acetal compound with the molecular formula C8H14O2 and a molecular weight of 142.1956 g/mol . This compound is notable for its unique bicyclic structure, which includes two oxygen atoms forming a dioxane ring fused with a cyclohexane ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,5-Dimethyl-6,7-dioxabicyclo[3.2.1]octane typically involves the cyclization of appropriate precursors under acidic conditions. One common method involves the acid-catalyzed cyclization of a suitable diol or hydroxy ketone precursor . The reaction conditions often include the use of strong acids such as sulfuric acid or hydrochloric acid, and the reaction is typically carried out at elevated temperatures to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification steps such as distillation or recrystallization are employed to obtain the final product in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
1,5-Dimethyl-6,7-dioxabicyclo[3.2.1]octane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as halides, amines, or thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols.
Applications De Recherche Scientifique
1,5-Dimethyl-6,7-dioxabicyclo[3.2.1]octane has various applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: The compound is used in the production of fragrances and flavorings due to its unique odor profile.
Mécanisme D'action
The mechanism of action of 1,5-Dimethyl-6,7-dioxabicyclo[3.2.1]octane involves its interaction with specific molecular targets and pathways. In biological systems, it acts as a pheromone by binding to olfactory receptors in insects, triggering behavioral responses
Comparaison Avec Des Composés Similaires
Similar Compounds
6,8-Dioxabicyclo[3.2.1]octane: This compound has a similar bicyclic structure but differs in the position of the oxygen atoms.
2,7-Dioxabicyclo[3.2.1]octane: Another related compound with a different arrangement of the dioxane ring.
Uniqueness
1,5-Dimethyl-6,7-dioxabicyclo[321]octane is unique due to its specific arrangement of methyl groups and oxygen atoms, which contribute to its distinct chemical and biological properties
Propriétés
| 76745-37-4 | |
Formule moléculaire |
C8H14O2 |
Poids moléculaire |
142.20 g/mol |
Nom IUPAC |
1,5-dimethyl-6,7-dioxabicyclo[3.2.1]octane |
InChI |
InChI=1S/C8H14O2/c1-7-4-3-5-8(2,6-7)10-9-7/h3-6H2,1-2H3 |
Clé InChI |
OIFVLZXEARXSTH-UHFFFAOYSA-N |
SMILES canonique |
CC12CCCC(C1)(OO2)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



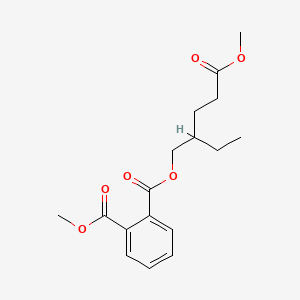
![{[1-(3,5-Di-tert-butyl-4-hydroxyphenyl)propan-2-yl]oxy}(oxo)phosphaniumolate](/img/no-structure.png)
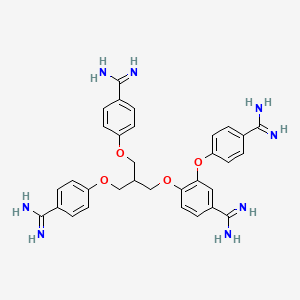
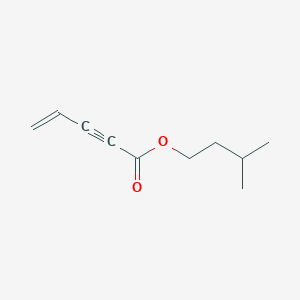
![N,N',N''-{Phosphanetriyltris[(4,1-phenylene)methylene]}tris(N-methylmethanamine)](/img/structure/B14431061.png)
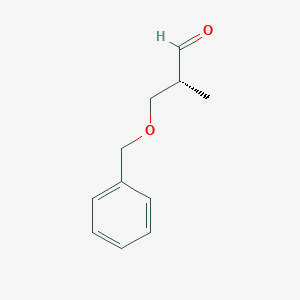

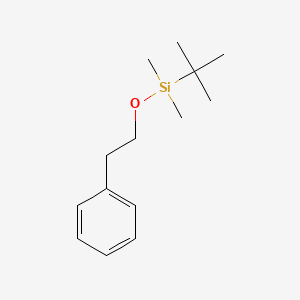
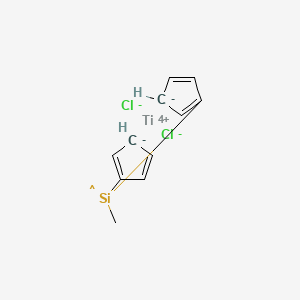
![1-Cyclohexyl-5-{3-[(naphthalen-2-yl)oxy]propyl}-1H-tetrazole](/img/structure/B14431098.png)
